molecular formula C8H14BrN3O2S B12868872 4-Bromo-N-tert-butyl-1-methyl-1H-pyrazole-5-sulfonamide CAS No. 108359-15-5

4-Bromo-N-tert-butyl-1-methyl-1H-pyrazole-5-sulfonamide

Cat. No.: B12868872
CAS No.: 108359-15-5
M. Wt: 296.19 g/mol
InChI Key: GDWVWHXJVWVACA-UHFFFAOYSA-N
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Description

4-Bromo-N-tert-butyl-1-methyl-1H-pyrazole-5-sulfonamide is a high-purity chemical building block designed for pharmaceutical research and discovery. This compound integrates two privileged pharmacophores in medicinal chemistry: a brominated pyrazole core and a sulfonamide functional group. The pyrazole scaffold is a well-established heterocycle with a significant history in drug development, featured in several FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the anticancer agent Crizotinib . The bromine atom at the 4-position of the pyrazole ring serves as a versatile handle for further functionalization via cross-coupling reactions, enabling rapid diversification of the molecular structure . The N-tert-butyl sulfonamide moiety is a common feature in bioactive compounds and can contribute to target binding and metabolic stability. Pyrazole-sulfonamide hybrids have demonstrated promising biological activities in scientific literature, particularly as anticancer agents. Recent studies on analogous structures have shown potent activity against various human cancer cell lines, including colon cancer (HCT-116, HT-29) and leukemia (U937) . The presence of the sulfonamide group is a key structural element in several clinically approved oncology drugs, such as Encorafenib, used for treating metastatic melanoma and colorectal cancer . This makes this compound a highly valuable intermediate for medicinal chemists working to develop new small-molecule therapeutics, especially in the fields of oncology and inflammation. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

CAS No.

108359-15-5

Molecular Formula

C8H14BrN3O2S

Molecular Weight

296.19 g/mol

IUPAC Name

4-bromo-N-tert-butyl-2-methylpyrazole-3-sulfonamide

InChI

InChI=1S/C8H14BrN3O2S/c1-8(2,3)11-15(13,14)7-6(9)5-10-12(7)4/h5,11H,1-4H3

InChI Key

GDWVWHXJVWVACA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=NN1C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(tert-butyl)-1-methyl-1H-pyrazole-5-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Sulfonamide Formation: The brominated pyrazole is reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide group.

    tert-Butylation: Finally, the tert-butyl group is introduced using tert-butyl chloride and a strong base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The bromine atom on the pyrazole ring is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the nucleophile used, such as substituted pyrazoles.

Scientific Research Applications

Antiparasitic Properties
One of the primary applications of 4-Bromo-N-tert-butyl-1-methyl-1H-pyrazole-5-sulfonamide is in the treatment of parasitic diseases. Research has identified pyrazole sulfonamides as potent inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT), a promising target for human African trypanosomiasis (HAT) therapy. The compound DDD85646, a close analogue, demonstrated significant inhibitory activity against TbNMT with an IC50 value of 0.002 μM and was effective in mouse models for stage 1 HAT .

Mechanism of Action
The mechanism involves the inhibition of myristoylation, a post-translational modification critical for the function of numerous proteins in the parasite. By blocking this process, the compound effectively reduces the viability of T. brucei, showcasing its potential as an antiparasitic agent .

Structure-Activity Relationship (SAR)

Modifications for Enhanced Efficacy
Research into the structure-activity relationships of pyrazole sulfonamides has revealed that specific modifications can enhance their biological activity and pharmacokinetic properties. For instance, altering the substituents on the pyrazole ring or sulfonamide group can significantly impact both potency and selectivity against target enzymes .

Table 1: Structure-Activity Relationships of Pyrazole Sulfonamides

CompoundModificationIC50 (μM)Activity
DDD85646Parent Compound0.002Effective against TbNMT
This compoundN-methyl group retentionTBDTBD
Modified AnalogRemoval of tert-butylTBDReduced activity

Therapeutic Potential

Lead Optimization
The optimization efforts focused on enhancing blood-brain barrier permeability while maintaining efficacy against T. brucei. These studies indicated that reducing polar surface area and capping functional groups could improve CNS penetration, which is crucial for treating more advanced stages of HAT .

Case Studies

Clinical Relevance
In various preclinical studies, compounds from this class have shown promise in models simulating human disease conditions. For instance, DDD85646 was fully curative in mouse models at doses as low as 12.5 mg/kg when administered twice daily over four days . Such findings highlight the potential clinical relevance of pyrazole sulfonamides in treating serious parasitic infections.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(tert-butyl)-1-methyl-1H-pyrazole-5-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The bromine atom and tert-butyl group may enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis

Key structural analogs and their substituent variations are summarized below:

Compound Name Core Structure Substituents (Position) Key Differences Similarity Score (if applicable) Reference
4-Bromo-N-tert-butyl-1-methyl-1H-pyrazole-5-sulfonamide Pyrazole 4-Br, 1-Me, 5-SO₂N(H)tBu Reference compound N/A Target
4-Bromo-1-methyl-5-phenyl-1H-pyrazole Pyrazole 4-Br, 1-Me, 5-Ph Sulfonamide replaced with phenyl 0.84
4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole Pyrazole 4-Br, 1-tBu, 5-Ph Methyl replaced with tBu; sulfonamide absent 0.77
4-Bromo-1-methyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-3-carboxamide Pyrazole 4-Br, 1-Me, 3-CONH(piperidinyl) Carboxamide at 3-position; sulfonamide absent N/A
N-(3,5-di-tBu-4-hydroxyphenyl)-...-5-(5-Br-thiophen-2-yl)-1H-pyrazole-3-carboxamide (4k) Pyrazole 5-Br-thiophene, 3-carboxamide, 1-Ph-SO₂NH₂ Thiophene and carboxamide substituents N/A

Key Observations :

  • Bromine Position : Bromine at the 4-position (target) vs. 5-position in thiophene-containing analogs (e.g., 4k) affects electronic properties and steric interactions .
  • Sulfonamide vs.
  • tert-butyl Influence : The tert-butyl group in the target compound increases steric bulk and lipophilicity compared to methyl or phenyl analogs (e.g., 0.77 similarity score in ), impacting metabolic stability.
Physicochemical Properties
  • Lipophilicity : The tert-butyl group in the target compound likely increases logP compared to methyl-substituted analogs (e.g., 4-Bromo-1-methyl-5-phenyl-1H-pyrazole, similarity 0.84 ).
  • Solubility : Sulfonamide groups generally improve aqueous solubility compared to carboxamides or aryl substituents (e.g., 4k ).

Research Findings and Implications

  • Structural Stability : Crystallographic studies of tert-butyl-containing analogs (e.g., ) reveal that bulky substituents like tBu improve molecular packing and thermal stability, which may extend to the target compound.
  • Biological Relevance : Sulfonamide pyrazoles (e.g., 4k ) are often evaluated for kinase inhibition, suggesting the target compound could be optimized for similar applications.

Biological Activity

4-Bromo-N-tert-butyl-1-methyl-1H-pyrazole-5-sulfonamide (CAS No. 108359-15-5) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H12BrN3O2S, with a molecular weight of 192.17 g/mol. The structure includes a pyrazole ring, a sulfonamide group, and a tert-butyl substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC8H12BrN3O2S
Molecular Weight192.17 g/mol
IUPAC NameThis compound
CAS Number108359-15-5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Pyrazole derivatives have been shown to inhibit various targets, including:

  • Enzymatic Inhibition : Pyrazole sulfonamides exhibit inhibitory effects on enzymes such as N-myristoyltransferase (NMT), which is crucial for the survival of certain pathogens like Trypanosoma brucei . This inhibition can lead to the disruption of lipid metabolism in parasites, making it a potential therapeutic target for diseases such as human African trypanosomiasis.
  • Anticancer Activity : Compounds containing the pyrazole scaffold have demonstrated significant anticancer properties across various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Biological Activity

Several studies have highlighted the biological activities associated with this compound:

  • Antimicrobial Activity : This compound has shown potential as an antimicrobial agent against various bacterial strains, attributed to its ability to disrupt bacterial cell wall synthesis.
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, demonstrating the ability to scavenge free radicals and reduce oxidative stress in cellular models.
  • Inhibition of Tyrosinase : Similar pyrazole compounds have been studied for their inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production. This activity is significant for cosmetic applications aimed at reducing hyperpigmentation .

Study on Trypanosoma brucei

A notable study investigated the efficacy of pyrazole sulfonamides against Trypanosoma brucei. The compound demonstrated potent activity with an IC50 value as low as 0.002 μM in vitro, indicating strong potential for treating stage 1 human African trypanosomiasis .

Anticancer Efficacy

In another study focusing on anticancer properties, derivatives of pyrazole were tested against various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 10 to 50 μM against several cancer types, showcasing their potential as therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-N-tert-butyl-1-methyl-1H-pyrazole-5-sulfonamide, and how can reaction conditions be optimized?

Q. How can researchers assess the solubility and stability of this sulfonamide under experimental conditions?

  • Methodological Answer : Solubility is tested in polar (DMSO, methanol) and nonpolar solvents (toluene) via gravimetric analysis. Stability studies under varying pH (2–12) and temperatures (4–60°C) use HPLC to monitor degradation. For example, acidic conditions (pH < 4) may hydrolyze the sulfonamide bond, requiring buffered solutions for long-term storage .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism of sulfonamide formation?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during sulfonyl chloride-amine coupling. Solvent effects are incorporated via the SMD continuum model. Reaction barriers (<20 kcal/mol) indicate feasible pathways. Molecular dynamics simulations predict aggregation behavior in solution .

Q. How can contradictory data in synthetic yields or spectroscopic results be resolved?

  • Methodological Answer :
  • Yield Discrepancies : Use DoE to identify outliers and confounding variables (e.g., moisture sensitivity). Replicate reactions under inert atmospheres (argon/glovebox) .
  • Spectroscopic Ambiguities : Cross-validate with high-resolution mass spectrometry (HRMS) and IR (sulfonamide S=O stretches at 1150–1350 cm⁻¹). Compare crystallographic data to rule out polymorphism .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound in biological systems?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., tert-butyl to cyclopropyl) and assess via in vitro assays (e.g., enzyme inhibition).

  • Pharmacokinetics : Measure logP (via shake-flask method) and plasma stability (LC-MS/MS). Correlate sulfonamide electronegativity (Hammett σ values) with activity .

    • Example SAR Table :
DerivativelogPIC₅₀ (µM)Notes
Parent Compound2.810.2Baseline activity
Cyclopropyl Analog2.115.7Reduced hydrophobicity
Nitro-Substituted3.55.8Enhanced electron withdrawal

Q. How can researchers leverage statistical experimental design to optimize large-scale synthesis?

  • Methodological Answer : Apply response surface methodology (RSM) to multi-variable optimization (e.g., temperature, solvent volume, stirring rate). Central Composite Design (CCD) identifies non-linear effects. For example, interactions between cooling rate and crystal size distribution improve reproducibility in scaled-up batches .

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